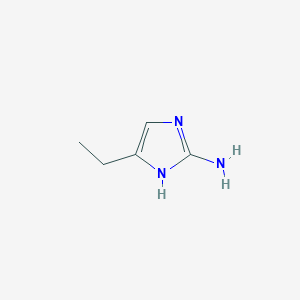

4-Ethyl-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDQETHJZZCIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473666 | |

| Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19552-53-5 | |

| Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Aminoimidazole Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-1H-imidazol-2-amine

The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry and drug development. Found in numerous marine natural products, this heterocyclic system exhibits a wide array of biological activities, including antimicrobial, antibiofilm, and enzyme inhibitory properties.[1][2] Its ability to engage in key hydrogen bonding interactions and coordinate with metal centers makes it a valuable pharmacophore in the design of novel therapeutics.[3] this compound is a specific derivative that serves as a crucial building block for creating more complex molecules with tailored pharmacological profiles.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, followed by a detailed workflow for its structural and purity characterization. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring both reproducibility and a deep understanding of the chemical processes involved.

Part 1: Synthesis of this compound

Synthetic Strategy: The Cyclocondensation Approach

The most robust and common strategy for constructing the 2-aminoimidazole core is the cyclocondensation reaction between an α-haloketone and a guanidine source.[4] This method is favored for its reliability and the ready availability of starting materials. For the target molecule, this compound, the logical precursors are 1-chloro-2-butanone (an α-chloroketone) and guanidine hydrochloride.

The reaction proceeds via an initial nucleophilic substitution, where the guanidine displaces the chloride, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. The choice of a base is critical to neutralize the guanidine hydrochloride in situ and to facilitate the final dehydration step.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis on a 10 mmol scale.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 12.0 | 1.15 g |

| Sodium Methoxide | CH₃ONa | 54.02 | 12.0 | 0.65 g |

| 1-Chloro-2-butanone | C₄H₇ClO | 106.55 | 10.0 | 0.95 mL |

| Anhydrous Methanol | CH₃OH | 32.04 | - | 50 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |

| Saturated NaCl (Brine) | NaCl | 58.44 | - | For washing |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | For drying |

Procedure:

-

Preparation of Guanidine Free Base: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guanidine hydrochloride (1.15 g, 12.0 mmol) and anhydrous methanol (30 mL). Stir the suspension until the solid is mostly dissolved. Carefully add sodium methoxide (0.65 g, 12.0 mmol) in portions. A white precipitate of sodium chloride will form immediately. Stir the mixture at room temperature for 30 minutes.

-

Expert Insight: In situ generation of the guanidine free base from its more stable hydrochloride salt is crucial. Sodium methoxide is a strong, non-nucleophilic base in this context, ensuring complete deprotonation without competing in the subsequent reaction. The formation of insoluble NaCl drives this equilibrium.

-

-

Addition of α-Chloroketone: Add 1-chloro-2-butanone (0.95 mL, 10.0 mmol) dropwise to the guanidine suspension using a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

-

Expert Insight: The target compound has moderate polarity. Multiple extractions with ethyl acetate are necessary to ensure a high recovery yield from the aqueous phase.

-

-

Washing and Drying: Combine the organic layers and wash with saturated sodium chloride (brine, 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a crystalline solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization and Quality Control

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique, orthogonal approach provides the highest level of confidence.

Characterization Workflow Diagram

Caption: Orthogonal workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.[3][5]

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~6.40 | s |

| ~5.50 | br s |

| ~10.5 | br s |

| 2.35 | q, J ≈ 7.6 Hz |

| 1.05 | t, J ≈ 7.6 Hz |

-

Expert Insight: The amine (-NH₂) and imidazole (-NH) protons are often broad and their chemical shifts are highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange. A D₂O exchange experiment can be performed to confirm these peaks, as they will disappear from the spectrum.

-

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.

| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~146.0 | C2 (bearing -NH₂) |

| ~128.0 | C4 (bearing ethyl) |

| ~110.0 | C5 |

| ~21.0 | Ethyl -CH₂- |

| ~13.0 | Ethyl -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the basic nitrogen atoms.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Molecular Formula: C₅H₉N₃

-

Exact Mass: 111.08

-

Expected [M+H]⁺: m/z 112.09

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or as a thin film.[6][7]

-

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 (broad) | N-H Stretch | Amine (-NH₂) and Imidazole (N-H) |

| ~1640 (strong) | C=N Stretch | Imidazole ring |

| ~1580 (medium) | N-H Bend | Amine (-NH₂) |

| 2960 - 2850 | C-H Stretch | Ethyl group (aliphatic) |

Physical and Chromatographic Data

-

Melting Point (m.p.): A sharp melting point range is a strong indicator of high purity. The expected melting point for the free base should be determined and compared against any available literature values.

-

Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems indicates high purity. This technique is primarily used to monitor the reaction's progress.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Using a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) and UV detection (e.g., at 220 nm) should yield a single major peak for the pure compound.[8]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (ppm) | ~10.5 (br s, 1H), ~6.40 (s, 1H), ~5.50 (br s, 2H), 2.35 (q, 2H), 1.05 (t, 3H) |

| ¹³C NMR | Chemical Shifts (ppm) | ~146.0, ~128.0, ~110.0, ~21.0, ~13.0 |

| MS (ESI+) | [M+H]⁺ | m/z 112.09 |

| IR | Key Peaks (cm⁻¹) | ~3400-3100 (N-H), ~1640 (C=N), ~1580 (N-H bend) |

| HPLC | Purity | >98% (area under the curve) |

Safety Precautions

-

1-Chloro-2-butanone is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood.

-

Sodium methoxide is corrosive and reacts violently with water.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This guide outlines a reliable and well-documented process for the synthesis and comprehensive characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this important chemical building block. The application of orthogonal analytical techniques—NMR, MS, and IR—is non-negotiable for ensuring the structural integrity and purity required for subsequent applications in drug discovery and materials science.

References

-

Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. - ResearchGate. Available at: [Link]

-

Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. Available at: [Link]

-

Riela, S., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(9), 1213. Available at: [Link]

-

Ilardi, E. A., et al. (2008). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 51(21), 6783–6791. Available at: [Link]

-

Wolkenberg, S. E., & Dappen, M. S. (2012). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 14(18), 4798–4801. Available at: [Link]

Sources

- 1. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of 4-Ethyl-1H-imidazol-2-amine

Abstract

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous natural products and synthetic therapeutic agents.[1][2][3] Its ability to act as a bioisostere for guanidine allows it to engage with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities, including potent antibacterial, antibiofilm, and anticancer properties.[2][4][5] This technical guide provides an in-depth analysis of a specific derivative, 4-Ethyl-1H-imidazol-2-amine. We will delineate its core physicochemical properties, which are fundamental to understanding its behavior in biological systems and are critical parameters for drug design, formulation development, and pharmacokinetic profiling. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a comprehensive data summary and detailed, field-proven experimental protocols for the empirical determination of these key characteristics.

Compound Identification and Core Properties

This compound is a small molecule derivative of the 2-aminoimidazole core. The strategic placement of an ethyl group at the C4 position can influence steric interactions and lipophilicity, potentially modulating target binding and pharmacokinetic properties compared to the parent scaffold. A precise understanding of its fundamental properties is the first step in any rational drug discovery campaign.

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 19552-53-5 (Free Base) | [7] |

| 19552-61-5 (Hydrochloride Salt) | [6] | |

| Molecular Formula | C₅H₉N₃ | [8] |

| Molecular Weight | 111.15 g/mol (Free Base) | [8] |

| 147.61 g/mol (Hydrochloride Salt) | [6] | |

| Physical Form | Solid |

Key Physicochemical Parameters: A Summary

The following table summarizes the critical physicochemical properties of this compound. It is important to note that while some data is available for the hydrochloride salt, many properties of the free base are not extensively reported in the literature. Therefore, this guide emphasizes the experimental protocols required for their determination.

| Property | Predicted/Typical Value | Significance in Drug Development |

| pKa (Acid Dissociation Constant) | ~7.5 - 8.5 | Governs the degree of ionization at physiological pH (7.4), which critically impacts solubility, membrane permeability, and target binding. The 2-aminoimidazole moiety is basic. |

| logP (Octanol-Water Partition Coeff.) | 0.5 - 1.5 (Calculated) | Measures lipophilicity. A key predictor of absorption, distribution, metabolism, and excretion (ADME) properties, including blood-brain barrier penetration and oral bioavailability. |

| Aqueous Solubility | Moderately Soluble (as HCl salt) | Affects dissolution rate and bioavailability. Low solubility is a major hurdle in drug development, impacting formulation and achievable therapeutic concentrations. |

| Melting Point | Not reported | Defines the solid-state properties, influencing stability, purity assessment, and formulation choices (e.g., milling, tableting). |

| Chemical Stability | Moderate | The 2-aminoimidazole core can be susceptible to degradation under strongly acidic or oxidative conditions.[9] Stability testing is crucial for determining shelf-life and storage conditions. |

Experimental Determination of Physicochemical Properties

The following protocols are self-validating systems designed to provide accurate and reproducible data for key physicochemical parameters. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow for Physicochemical Characterization

The overall process for characterizing a new chemical entity like this compound follows a logical progression from initial assessment to detailed parameter measurement.

Caption: Experimental workflow for physicochemical profiling.

Protocol: pKa Determination by Potentiometric Titration

Rationale: The pKa is the pH at which the compound is 50% ionized. For a basic compound like this compound, this reflects the equilibrium between the neutral free base and its protonated (conjugate acid) form. Potentiometric titration is a robust method that directly measures changes in pH upon addition of a titrant, allowing for precise determination of this equilibrium point.[10]

Caption: Protonation equilibrium of the 2-aminoimidazole core.

Methodology:

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in 50 mL of deionized, CO₂-free water. The use of the hydrochloride salt ensures initial complete dissolution in the protonated form.

-

Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).

-

-

Titration:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.02 mL) using an auto-titrator or a calibrated burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). This is determined directly from the titration curve.[11]

-

Protocol: logP Determination by Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is the gold standard measure of a compound's lipophilicity. The shake-flask method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing an empirical value that is highly relevant to its biological behavior.

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This step is critical to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detection method.

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol (e.g., 5 mL of each).

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.[12]

-

Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

-

Analytical Characterization and Stability Insights

Structural Confirmation: The identity and purity of each synthesized batch of this compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR will show characteristic signals for the ethyl group (a triplet and a quartet) and the imidazole ring protons.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying impurities.[14]

Stability: The 2-aminoimidazole ring is generally stable but can be susceptible to degradation under certain conditions. Studies on related 2-hydroxylaminoimidazoles—potential metabolites or degradants—show that the imidazole ring can be unstable at neutral pH, suggesting that stability studies across a pH range are warranted for new derivatives.[9] Forced degradation studies (exposing the compound to acid, base, heat, light, and oxidative stress) are recommended to identify potential degradation products and establish appropriate storage and handling procedures.

Conclusion

This compound is a representative member of the medicinally important 2-aminoimidazole class. Its physicochemical properties—pKa, logP, and solubility—are the foundational pillars that dictate its behavior from the laboratory bench to complex biological systems. While predictive models offer initial estimates, the empirical determination of these values through robust, well-designed experiments, as detailed in this guide, is indispensable for advancing a compound through the drug discovery pipeline. The application of these protocols will empower researchers to build a comprehensive data package, enabling informed decisions in lead optimization, formulation, and preclinical development.

References

- Zielińska, J., Galińska, A., & Sadowski, Z. (2018). 2-Aminoimidazoles in medicinal chemistry. PubMed.

- Sigma-Aldrich. (n.d.). This compound hydrochloride. Sigma-Aldrich.

- PubChem. (n.d.). 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. PubChem.

- Melander, R. J., et al. (2013). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed.

- BLD Pharm. (n.d.). This compound. BLD Pharm.

- Cavalleri, B., et al. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. PubMed.

- BenchChem. (2025). 2-Aminoimidazole: A Privileged Scaffold in Modern Drug Discovery. BenchChem.

- ResearchGate. (2015). 2-Aminoimidazoles in Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). This compound hydrochloride. Sigma-Aldrich.

- ChemicalBook. (n.d.). 1H-Imidazol-2-amine,4-ethyl-(9CI). ChemicalBook.

- McClelland, R. A., et al. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. PubMed.

- Ilardi, E. A., et al. (2014). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. PubMed Central.

- Emwas, A. H., et al. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Berg, D. J., et al. (2015).

- BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem.

- Marupati, S., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine.

- Fjetland, C. D., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH.

Sources

- 1. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | 19552-61-5 [sigmaaldrich.com]

- 7. 19552-53-5|this compound|BLD Pharm [bldpharm.com]

- 8. 19552-53-5 CAS MSDS (1H-Imidazol-2-amine,4-ethyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijirss.com [ijirss.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 4-Ethyl-1H-imidazol-2-amine: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Introduction

4-Ethyl-1H-imidazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of 2-aminoimidazole, it belongs to a class of molecules known for their diverse biological activities. The precise characterization of its molecular structure is paramount for understanding its reactivity, binding interactions, and metabolic fate. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

The structural elucidation of a novel or synthesized compound like this compound relies on the synergistic interpretation of data from various analytical techniques. Each spectroscopic method provides a unique piece of the structural puzzle: NMR reveals the carbon-hydrogen framework and the connectivity of atoms, IR identifies the functional groups present, and MS determines the molecular weight and provides information on the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the this compound molecule.

Theoretical Framework

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can cause a transition between these energy states. The precise frequency at which a nucleus absorbs energy, known as its chemical shift (δ), is highly sensitive to its local electronic environment. The number of signals, their splitting patterns (multiplicity), and their integration values in a ¹H NMR spectrum provide a detailed map of the proton framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial.[2] The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those on the amine and imidazole nitrogen.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter, which can degrade the spectral quality.

-

Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[3][4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp spectral lines.

-

Acquire the ¹H NMR spectrum, typically involving a series of short radiofrequency pulses and detection of the resulting free induction decay (FID).

-

For the ¹³C NMR spectrum, a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Predicted NMR Data and Interpretation

The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its constituent functional groups and comparison with known data for similar imidazole derivatives.[5][6][7]

¹H NMR Spectrum (Predicted in DMSO-d₆ at 500 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₃ (Ethyl) | ~1.1 | Triplet (t) | 3H | Coupled to the -CH₂- protons. |

| -CH₂- (Ethyl) | ~2.4 | Quartet (q) | 2H | Coupled to the -CH₃ protons. |

| -NH₂ (Amine) | ~5.5 | Broad Singlet (br s) | 2H | Chemical shift is concentration and temperature dependent; may exchange with D₂O. |

| C₅-H (Imidazole) | ~6.3 | Singlet (s) | 1H | Aromatic proton on the imidazole ring. |

| N₁-H (Imidazole) | ~10.5 | Broad Singlet (br s) | 1H | Exchangeable proton; chemical shift is highly dependent on solvent and concentration. |

¹³C NMR Spectrum (Predicted in DMSO-d₆ at 125 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ (Ethyl) | ~15 | Aliphatic carbon. |

| -CH₂- (Ethyl) | ~22 | Aliphatic carbon. |

| C₅ (Imidazole) | ~110 | Imidazole ring carbon. |

| C₄ (Imidazole) | ~125 | Imidazole ring carbon attached to the ethyl group. |

| C₂ (Imidazole) | ~150 | Imidazole ring carbon attached to the amine group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can obtain a characteristic "fingerprint" of the compound.

Theoretical Framework

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the bond angle). The frequency of vibration, and thus the position of the absorption band in the IR spectrum, is determined by the masses of the atoms and the strength of the bond. For example, the N-H bonds in the amine and imidazole groups of this compound are expected to have characteristic stretching frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) and KBr Pellet Method

1. Sample Preparation (KBr Pellet Method):

-

This method is suitable for solid samples.

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[8][9] The fine grinding is essential to reduce light scattering.[10]

-

Transfer the fine powder to a pellet-forming die.

-

Apply high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[8]

-

The transparency of the pellet is crucial for obtaining a good quality spectrum.

2. Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[11][12][13]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3400 - 3200 | N-H stretching (amine and imidazole) | Strong, Broad | The primary amine (-NH₂) will likely show two distinct bands in this region. |

| 3000 - 2850 | C-H stretching (aliphatic) | Medium | Corresponding to the ethyl group. |

| ~3100 | C-H stretching (aromatic) | Medium to Weak | From the C-H bond on the imidazole ring. |

| 1650 - 1580 | N-H bending (primary amine) | Strong | A characteristic absorption for the -NH₂ group.[13] |

| 1600 - 1450 | C=N and C=C stretching (imidazole ring) | Medium to Strong | Characteristic of the imidazole ring system. |

| 1335 - 1250 | C-N stretching (aromatic amine) | Strong | [13] |

| 910 - 665 | N-H wagging (primary and secondary amines) | Strong, Broad | [13] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from the fragmentation patterns of the molecular ion.

Theoretical Framework

In a mass spectrometer, molecules are first vaporized and then ionized. A common method for small, volatile molecules is Electron Ionization (EI), where high-energy electrons bombard the molecules, knocking off an electron to form a positively charged molecular ion (M⁺•).[14] This molecular ion is often energetically unstable and can fragment into smaller, charged daughter ions and neutral radicals. The mass analyzer separates these ions based on their m/z ratio, and a detector records their abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

1. Sample Preparation:

-

A small amount of a pure sample is required. The sample must be volatile and thermally stable.[15]

-

The sample can be introduced directly into the ion source via a heated probe for solid samples or through a gas chromatograph (GC-MS) for volatile liquids or solutions.[16]

2. Data Acquisition:

-

The sample is introduced into the high-vacuum environment of the mass spectrometer.

-

In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV).

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions according to their m/z ratio.

-

The detector measures the abundance of each ion, and the data is processed to generate a mass spectrum.

Predicted Mass Spectrum and Interpretation

For this compound (C₅H₉N₃), the predicted mass spectrum will provide key structural information.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₅H₉N₃

-

Molecular Weight: 111.15 g/mol

-

Predicted Molecular Ion Peak (M⁺•): m/z = 111

-

Nitrogen Rule: The presence of an odd number of nitrogen atoms (3) results in an odd nominal molecular weight, which is consistent with the "Nitrogen Rule" in mass spectrometry.[17]

Predicted Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable neutral molecules or radicals.

-

Loss of a methyl radical (-•CH₃): A peak at m/z = 96 (M - 15).

-

Loss of an ethyl radical (-•CH₂CH₃): A significant peak at m/z = 82 (M - 29). This is often a favorable fragmentation for ethyl-substituted aromatic rings.

-

Loss of hydrogen cyanide (HCN) from the imidazole ring: A peak at m/z = 84 (M - 27).

-

α-Cleavage: Cleavage of the C-C bond adjacent to the imidazole ring can lead to the formation of a stable tropylium-like ion.

Visualization of Spectroscopic Data Correlation

The following diagrams illustrate the relationship between the molecular structure of this compound and its predicted spectroscopic data.

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural elucidation and characterization of this compound. The predicted data, derived from established spectroscopic principles and comparative analysis of related compounds, offers a reliable reference for researchers engaged in the synthesis and application of this and similar molecules. The detailed experimental protocols serve as a practical resource for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific investigations. The synergistic use of these spectroscopic methods is indispensable for confirming the identity, purity, and structure of this compound, thereby facilitating its advancement in chemical and pharmaceutical research.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

University of Arizona. NMR Sample Preparation. [Link]

-

Wikipedia. Sample preparation in mass spectrometry. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

-

ResearchGate. How to prepare IR samples?. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

University of California, Davis. Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

-

ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Journal of the Chemical Society B: Physical Organic. Infrared absorption of substituents in heterocyclic systems. Part X. Amine–imine tautomerism by infrared spectroscopy: further examples. [Link]

-

Journal of the Chemical Society B: Physical Organic. Infrared absorption of substituents in heterocyclic systems. Part X. Amine–imine tautomerism by infrared spectroscopy: further examples. [Link]

-

ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

University of Illinois. Electron Ionization. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

University of Calgary. IR: amines. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Semantic Scholar. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/6530a6c085b37e0c4f8b0e8b233a25121b8f1011]([Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

PubMed. Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

ResearchGate. Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

University of California, Los Angeles. Interpretation of mass spectra. [Link]

-

Publications. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

Journal of the Indian Chemical Society. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Helsinki. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Chemistry LibreTexts. Mass Spectrometry: Nitrogen Rule. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. researchgate.net [researchgate.net]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kinteksolution.com [kinteksolution.com]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. Infrared absorption of substituents in heterocyclic systems. Part X. Amine–imine tautomerism by infrared spectroscopy: further examples - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Crystal Structure Determination of 4-Ethyl-1H-imidazol-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Ethyl-1H-imidazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 2-aminoimidazole scaffold in various biologically active molecules. Elucidating its three-dimensional structure is crucial for understanding its chemical properties and for rational drug design. This guide provides a comprehensive, in-depth technical workflow for the determination of the single-crystal X-ray structure of this compound. While the definitive crystal structure has not been previously reported, this document outlines the complete experimental and analytical pipeline, from synthesis and crystallization to data analysis and structural interpretation. It is designed to serve as a practical manual for researchers undertaking the crystallographic analysis of this and similar small organic molecules.

Introduction: The Significance of Structural Elucidation

The imidazole nucleus is a fundamental building block in a vast array of pharmaceuticals and biologically relevant molecules.[1] The 2-aminoimidazole moiety, in particular, is a key pharmacophore known for its ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, dictates the physicochemical properties of a compound and its affinity for target proteins.[2] Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this atomic-level information.[2][3] This guide provides a robust framework for determining the crystal structure of this compound, a foundational molecule in this chemical class.

Synthesis and Purification of this compound

A reliable synthesis and rigorous purification are prerequisites for obtaining diffraction-quality crystals. Several synthetic routes to 2-aminoimidazoles have been reported.[4] A common and effective method involves the cyclization of an appropriate precursor.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of an appropriate starting material, such as a derivative of ethyl 2-amino-2-cyanoacetate, in a suitable solvent like ethanol, add a source of ammonia (e.g., ammonium acetate).

-

Cyclization: The reaction mixture is heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

-

Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Crystallization: The Art and Science of Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[3] A systematic screening of crystallization conditions is essential. For small organic molecules, several techniques can be employed.[8][9]

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Assess the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). A suitable solvent is one in which the compound is moderately soluble.[10]

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.[10][11] Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent"). Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").[8] The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[11] Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer.

The causal logic behind these methods is to slowly bring the solution to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.[8]

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once suitable crystals are obtained, the next step is to collect the diffraction data.

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.[12]

-

Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a modern detector (e.g., CCD or CMOS).[2] The crystal is usually cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[2]

-

Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles.[12] The positions and intensities of the diffracted X-ray beams (reflections) are recorded.

Caption: Workflow for Crystal Structure Determination.

Structure Solution, Refinement, and Validation

The collected diffraction data is processed to solve and refine the crystal structure.

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[12]

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[12] This provides a preliminary model of the electron density within the crystal.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[2] In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unusual geometric parameters.

Hypothetical Crystallographic Data for this compound

The following table presents plausible crystallographic data for this compound, based on typical values for similar small organic molecules.[13][14][15]

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₉N₃ |

| Formula Weight | 111.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 652.1 |

| Z | 4 |

| Density (calculated) | 1.132 g/cm³ |

| Absorption Coefficient (μ) | 0.075 mm⁻¹ |

| F(000) | 240 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Analysis of the Crystal Structure: Insights into Intermolecular Interactions

The solved crystal structure provides a wealth of information. Of particular importance for 2-aminoimidazoles is the analysis of hydrogen bonding.[1][16][17]

Molecular Structure: The structure would confirm the connectivity of the 4-ethyl and 2-amino groups on the imidazole ring. Bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbon and nitrogen atoms.

Hydrogen Bonding Network: The 2-amino group and the imidazole ring nitrogens are excellent hydrogen bond donors and acceptors.[18] It is highly probable that the crystal packing will be dominated by a network of intermolecular hydrogen bonds. A common motif in imidazole derivatives is the formation of hydrogen-bonded dimers or chains.[16][17] Specifically, N-H···N hydrogen bonds between the amino group of one molecule and the imidazole nitrogen of a neighboring molecule are expected to be a prominent feature.[1][19]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Imidazole synthesis [organic-chemistry.org]

- 5. ijrpc.com [ijrpc.com]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Crystal structure of 2-(1H-imidazol-3-ium-4-yl)ethanaminium dichloride, a re-determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. xray.uky.edu [xray.uky.edu]

- 17. researchgate.net [researchgate.net]

- 18. Hydrogen bonds in crystal structures of amino acids, peptides and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Framework for the Physicochemical Characterization of 4-Ethyl-1H-imidazol-2-amine

An In-Depth Technical Guide ** solubilty and stability of 4-Ethyl-1H-imidazol-2-amine **

Introduction

The 2-aminoimidazole (2-AI) scaffold is a well-recognized "privileged structure" in medicinal chemistry.[1][2] This motif is prevalent in a variety of marine natural products, many of which exhibit potent biological activities. Consequently, the 2-AI core is a valuable building block for the design of novel therapeutic agents.[1][2] this compound is a specific derivative of this class. As a novel chemical entity, its fundamental physicochemical properties, such as aqueous solubility and chemical stability, remain uncharacterized. These parameters are critical determinants of a compound's "developability," influencing everything from bioavailability and in vivo efficacy to formulation and shelf-life.[]

This guide serves as a comprehensive, methodological framework for researchers and drug development professionals. It outlines the predictive analysis and definitive experimental protocols required to thoroughly characterize the solubility and stability of this compound. By following this structured approach, research teams can generate the robust data necessary to make informed decisions in the drug discovery and development cascade.

Part 1: Predicted Physicochemical Profile

A proactive analysis of a molecule's structure can provide critical insights into its likely behavior, guiding experimental design. The structure of this compound suggests several key characteristics.

Structural Considerations and Predictions:

-

Basicity (pKa): The molecule contains a 2-amino group on an imidazole ring. Like most amines, the lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, capable of accepting a proton.[4][5] Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5-11.0.[4] The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base.[6] It is therefore predicted that this compound will be a basic compound, readily forming a protonated, cationic species in acidic environments.

-

Aqueous Solubility: The ability to form a charged species in acidic conditions strongly suggests that the aqueous solubility of this compound will be pH-dependent. Solubility is expected to be significantly higher in acidic solutions (e.g., pH 1-5) where the ionized form predominates, compared to neutral or basic solutions (pH > 7) where the less soluble free base form will be the major species. The presence of the ethyl group adds a degree of lipophilicity, which may limit the solubility of the free base form.

-

Chemical Stability: The 2-aminoimidazole core is generally a stable heterocyclic system. However, amines can be susceptible to oxidative degradation.[7] Furthermore, heterocyclic compounds can be liable to degradation under forced conditions, including high temperature, extreme pH, and exposure to UV light.[8][9] The primary areas of concern for stability would be oxidation of the amine or reactions involving the imidazole ring under harsh hydrolytic conditions.

| Property | Predicted Characteristic | Justification |

| Ionization | Basic (will form a cation) | Presence of a 2-amino group on the imidazole ring.[4][5] |

| Aqueous Solubility | pH-Dependent; Higher at low pH | Protonation at acidic pH will form a more soluble salt. |

| Potential Liabilities | Oxidative Degradation | Amines are known to be susceptible to oxidation.[7] |

| Hydrolytic Degradation | Potential for ring degradation under extreme acidic or basic conditions.[9] |

Part 2: A-to-Z Guide to Aqueous Solubility Determination

Determining solubility is not a one-size-fits-all process. The choice of assay depends on the stage of research, with high-throughput methods used for early screening and more rigorous methods for later-stage development.[10][11]

Solubility Testing Workflow

The logical flow for characterizing a new compound involves an initial, rapid kinetic assessment followed by a definitive thermodynamic measurement if required.

Caption: Workflow for solubility assessment of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is designed for rapid assessment and is ideal for early-stage discovery.[12] It measures the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, with precipitation detected by light scattering (nephelometry).[13]

Methodology: Laser Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[13]

-

Plate Setup: Using a 96- or 384-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.[13]

-

Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (≤2%) to minimize co-solvent effects.[14]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[15]

-

Measurement: Measure the light scattering in each well using a laser nephelometer.[13]

-

Data Analysis: The concentration at which a significant increase in light scattering is observed above the background is defined as the kinetic solubility limit.

Protocol 2: Definitive Thermodynamic Solubility Assay

This is the "gold standard" method for determining the true equilibrium solubility of a compound.[16] It is essential for lead optimization and pre-formulation activities.[17][18]

Methodology: Shake-Flask (ICH Harmonised)

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The solid form (e.g., crystalline vs. amorphous) should be noted as it significantly impacts solubility.[14][17]

-

Buffer Addition: To each vial, add a precise volume of a relevant aqueous buffer (e.g., pH 3.0, 5.0, 7.4, and 9.0 to characterize the pH-solubility profile).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).[15][17]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration. Caution must be taken to avoid adsorption of the compound to the filter material.[14]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.[15][19]

-

Data Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Data Summary: Solubility Profile

| Assay Type | Buffer System (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (7.4) | 25 | ||

| Thermodynamic | Acetate Buffer (3.0) | 25 | ||

| Thermodynamic | Acetate Buffer (5.0) | 25 | ||

| Thermodynamic | Phosphate Buffer (7.4) | 25 | ||

| Thermodynamic | Borate Buffer (9.0) | 25 |

Part 3: Comprehensive Chemical Stability Assessment

Stability testing is a regulatory requirement that establishes how the quality of a drug substance varies over time under the influence of environmental factors.[20] Forced degradation studies are the cornerstone of this process.[21][22]

Stability Assessment Workflow

A systematic approach is required to develop a stability-indicating method and then use it to assess the molecule's intrinsic stability.

Caption: Workflow for stability assessment and method validation.

Protocol 3: Development of a Stability-Indicating HPLC Method

The objective is to create a chromatographic method that can resolve the parent compound, this compound, from any potential degradation products.[8][23][24]

Recommended Starting Conditions: RP-HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

Solvent B: Acetonitrile or Methanol.

-

-

Elution: Begin with a gradient elution (e.g., 5% B to 95% B over 20 minutes) to determine the retention time of the parent compound and visualize any impurities.

-

Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) to identify the optimal wavelength for detection and to assess peak purity.

-

Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a sharp, symmetrical peak for the parent compound, with adequate retention time. This initial method will be refined after analyzing the forced degradation samples.

Protocol 4: Forced Degradation (Stress Testing)

These studies intentionally degrade the compound to identify likely degradation pathways and products.[22][25] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[26]

General Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and subject it to the following conditions in parallel.[26] A control sample (unstressed) should be analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Condition: Treat the compound solution with 0.1 M HCl.

-

Temperature: Incubate at 60°C.

-

Timepoints: Analyze samples at 2, 8, and 24 hours. Neutralize the sample with an equivalent amount of base before HPLC analysis.[26]

-

-

Base Hydrolysis:

-

Condition: Treat the compound solution with 0.1 M NaOH.

-

Temperature: Incubate at 60°C.

-

Timepoints: Analyze samples at 2, 8, and 24 hours. Neutralize the sample with an equivalent amount of acid before HPLC analysis.[26]

-

-

Oxidative Degradation:

-

Condition: Treat the compound solution with 3% hydrogen peroxide (H₂O₂).

-

Temperature: Store at room temperature, protected from light.

-

Timepoints: Analyze samples at 2, 8, and 24 hours.[25]

-

-

Thermal Degradation:

-

Condition: Expose the solid powder form of the compound to dry heat.

-

Temperature: Incubate in a calibrated oven at 80°C.

-

Timepoints: Analyze samples at 1, 3, and 7 days by dissolving the solid in a suitable solvent.[21]

-

-

Photolytic Degradation (ICH Q1B):

-

Condition: Expose both the solid powder and a solution of the compound to a light source providing a controlled overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A dark control sample should be stored under the same conditions to separate light-induced changes from thermal effects.[26]

-

Data Summary: Forced Degradation Profile

| Stress Condition | Duration | Parent Assay (%) | Number of Degradants Detected | Area (%) of Major Degradant | Observations |

| Control (Unstressed) | 24 h | 100.0 | 0 | - | No degradation |

| 0.1 M HCl, 60°C | 24 h | ||||

| 0.1 M NaOH, 60°C | 24 h | ||||

| 3% H₂O₂, RT | 24 h | ||||

| Solid, 80°C | 7 days | ||||

| Photolytic (ICH Q1B) | - |

Conclusion

The systematic characterization of this compound is a critical step in evaluating its potential as a drug candidate. The predictive analysis presented here suggests a basic compound with pH-dependent aqueous solubility and a potential susceptibility to oxidative degradation.

The detailed protocols provided in this guide—from high-throughput kinetic solubility screens to the gold-standard shake-flask method and ICH-compliant forced degradation studies—form a robust and logical framework for generating the necessary empirical data. Executing these studies will not only define the compound's intrinsic physicochemical properties but also facilitate the development of a validated, stability-indicating analytical method. This foundational knowledge is indispensable for guiding future lead optimization, pre-formulation, and formulation development efforts, ultimately increasing the probability of a successful development program.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

PubMed. (1986). Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

MRIGlobal. Stability Testing for API Synthesis. Available from: [Link]

-

Protheragen. API and Drug Product Stability Testing. Available from: [Link]

-

Almac Group. Spotlight on stability: API and drug product testing. Available from: [Link]

-

Scientech Laboratories. Why is Stability Testing For APIs, Clinical Trial Materials, Finished Products important?. Available from: [Link]

-

Semantic Scholar. (2016). Chemistry of 2‐Aminoimidazoles. Available from: [Link]

-

ResearchGate. (2025). 2-Aminoimidazoles in Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82140, 2-Aminoimidazole. Available from: [Link]

-

Semantic Scholar. (2016). 2-Aminoimidazoles in medicinal chemistry. Available from: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

-

SciSpace. (2016). Forced Degradation Studies. Available from: [Link]

-

Research Journal of Pharmacy and Technology. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Available from: [Link]

-

Michigan State University. Amine Reactivity. Available from: [Link]

-

MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

Walsh Medical Media. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Available from: [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

-

International Journal of Pharmaceutical Education and Research. (2021). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

-

ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]

-

Wikipedia. Amine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45496430. Available from: [Link]

-

National Center for Biotechnology Information. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 161332206. Available from: [Link]

-

Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Available from: [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

-

LookChem. ethyl 4-methyl-1H-imidazole-2-carboxylate. Available from: [Link]

-

AA Blocks. 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-amine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90198, 4-Ethyl-1-methyl-2-nitro-1H-imidazole. Available from: [Link]

-

Wikipedia. Creatinine. Available from: [Link]

Sources

- 1. Chemistry of 2‐Aminoimidazoles | Semantic Scholar [semanticscholar.org]

- 2. 2-Aminoimidazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. enamine.net [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. evotec.com [evotec.com]

- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 20. Stability Testing For APIs, Clinical Trial Materials, Finished Products | Why is Stability Testing For APIs, Clinical Trial Materials, Finished Products important? | Analytical Laboratory | Testing Solutions | Scientech Laboratories [scientech-labs.com]

- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 22. acdlabs.com [acdlabs.com]

- 23. walshmedicalmedia.com [walshmedicalmedia.com]

- 24. archives.ijper.org [archives.ijper.org]

- 25. scispace.com [scispace.com]

- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Unlocking the Therapeutic Promise of 4-Ethyl-1H-imidazol-2-amine: A Technical Guide to its Predicted Biological Activity and Evaluation

A Foreword for the Modern Researcher: The landscape of drug discovery is in a perpetual state of evolution, demanding not only the identification of novel chemical entities but also a profound understanding of their potential biological roles. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the predicted therapeutic landscape of 4-Ethyl-1H-imidazol-2-amine. While this specific molecule remains largely unexplored in dedicated studies, its structural backbone, the 2-aminoimidazole (2-AI) scaffold, is a wellspring of diverse and potent biological activities.[1] This document will, therefore, serve as a predictive roadmap, extrapolating from the rich knowledge base of the 2-AI class to illuminate the probable biological functions of this compound. We will explore its potential as an antibacterial, anticancer, and anti-inflammatory agent, grounded in established structure-activity relationships, and provide detailed, actionable protocols for its empirical validation.

Part 1: The 2-Aminoimidazole Core: A Privileged Scaffold in Medicinal Chemistry

The 2-aminoimidazole moiety is a recurring motif in a plethora of marine natural products, renowned for their impressive spectrum of biological activities.[1] This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. Its unique electronic and structural features allow it to act as a bioisostere for other critical functional groups, such as guanidines, thereby enabling interactions with various enzymes and receptors. The biological significance of the 2-AI core is vast, with documented efficacy in disrupting bacterial biofilms, inducing cancer cell apoptosis, and modulating inflammatory pathways.